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The landscape of topical treatments for inflammatory skin diseases is rapidly evolving, with

Janus kinase (JAK) inhibitors emerging as a promising class of non-steroidal therapies. This

guide provides a comparative overview of the clinical trial data for several topical JAK

inhibitors, including ruxolitinib, tofacitinib, and delgocitinib. While the direct comparison of these

agents is complex due to variations in studied indications and trial designs, this document aims

to present the available data in a clear and structured format to aid in research and

development decisions.

This guide also addresses CEE321, a topical pan-JAK inhibitor whose development was

discontinued by Novartis. Due to an unfavorable risk-benefit profile identified in a Phase 1 trial,

publicly available quantitative data for CEE321 is limited.

The JAK-STAT Signaling Pathway
Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of

numerous cytokines and growth factors that are central to inflammatory and immune

responses. The binding of a cytokine to its receptor activates associated JAKs, which then

phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and

translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can

modulate the inflammatory cascades implicated in various dermatological conditions.
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Figure 1: Simplified JAK-STAT Signaling Pathway.

Cross-Study Comparison of Topical JAK Inhibitors
The following tables summarize key efficacy and safety data from Phase 2 and Phase 3 clinical

trials of topical ruxolitinib, tofacitinib, and delgocitinib. It is important to note that these trials

were conducted in different patient populations and for different indications, which precludes

direct head-to-head comparisons.

Table 1: Efficacy of Topical JAK Inhibitors in Atopic
Dermatitis
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Drug
(Concentration
)

Trial
Primary
Endpoint

Efficacy Result
Vehicle/Placeb
o Result

Ruxolitinib

(1.5%)

TRuE-AD1

(Phase 3)

IGA-TS at Week

8
53.8% 15.1%

Ruxolitinib

(1.5%)

TRuE-AD2

(Phase 3)

IGA-TS at Week

8
51.3% 7.6%

Tofacitinib (2%) Phase 2a[1][2]

% change from

baseline in EASI

at Week 4

-81.7% -29.9%

Delgocitinib

(0.5%)

Phase 3 (Japan)

[3]

% change from

baseline in

mEASI

Data not

specified in

abstract

Data not

specified in

abstract

IGA-TS: Investigator's Global Assessment Treatment Success (score of 0 or 1 and a ≥2-grade

improvement from baseline). EASI: Eczema Area and Severity Index. mEASI: modified Eczema

Area and Severity Index.

Table 2: Efficacy of Topical JAK Inhibitors in Psoriasis
and Other Indications
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Drug
(Concentrat
ion)

Indication Trial
Primary
Endpoint

Efficacy
Result

Vehicle/Plac
ebo Result

Tofacitinib

(2%)

Plaque

Psoriasis

Phase 2b[4]

[5]

PGA-C

clear/almost

clear & ≥2

grade

improvement

at Week 8

22.5% (BID) 11.3% (BID)

Ruxolitinib

(1.5%)
Vitiligo

TRuE-V1

(Phase 3)[6]

F-VASI75 at

Week 24
29.8% 7.4%

Ruxolitinib

(1.5%)
Vitiligo

TRuE-V2

(Phase 3)[6]

F-VASI75 at

Week 24
30.9% 11.4%

Delgocitinib

(20 mg/g)

Chronic Hand

Eczema

DELTA 1

(Phase 3)

IGA-CHE-TS

at Week 16
20% 10%

Delgocitinib

(20 mg/g)

Chronic Hand

Eczema

DELTA 2

(Phase 3)

IGA-CHE-TS

at Week 16
29% 7%

PGA-C: Physician's Global Assessment - Calculated. F-VASI75: ≥75% improvement from

baseline in the Facial Vitiligo Area Scoring Index. IGA-CHE-TS: Investigator's Global

Assessment for Chronic Hand Eczema Treatment Success.

Experimental Protocols and Methodologies
The clinical trials referenced in this guide followed rigorous, double-blind, randomized, and

vehicle-controlled designs. Below is a generalized workflow and summaries of the

methodologies for the key trials.
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Figure 2: Generalized Clinical Trial Workflow for a Topical Drug.
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Ruxolitinib (TRuE-AD Trials for Atopic Dermatitis)[1][2]
Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled studies (TRuE-

AD1 and TRuE-AD2).

Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an Investigator's

Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 3%-20% affected body

surface area (BSA).

Intervention: Patients were randomized (2:2:1) to apply 0.75% ruxolitinib cream, 1.5%

ruxolitinib cream, or vehicle cream twice daily for 8 weeks.

Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of

0/1 and ≥2-grade improvement from baseline) at week 8.

Tofacitinib (Phase 2b Trial for Psoriasis)[6][7]
Design: A 12-week, randomized, double-blind, parallel-group, vehicle-controlled Phase 2b

study.

Participants: Adults with mild to moderate plaque psoriasis.

Intervention: Tofacitinib ointment (2% and 1%) applied once or twice daily.

Primary Endpoint: The proportion of patients with a Calculated Physician's Global

Assessment (PGA-C) of clear or almost clear and a ≥2 grade improvement from baseline at

Weeks 8 and 12.

Delgocitinib (DELTA 1 and DELTA 2 Trials for Chronic
Hand Eczema)[9][10]

Design: Two multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials.

Participants: Adults with moderate to severe chronic hand eczema.

Intervention: Twice-daily application of delgocitinib cream 20 mg/g versus a cream vehicle for

16 weeks.
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Primary Endpoint: The proportion of patients achieving IGA for Chronic Hand Eczema (IGA-

CHE) treatment success at week 16.

The Case of CEE321
CEE321 was developed as a "soft" topical pan-JAK inhibitor, designed for potent local activity

in the skin with rapid systemic clearance to minimize side effects. Preclinical data suggested a

high concentration in the skin with significantly lower levels in the blood. However, Novartis

discontinued the program after a Phase 1 trial involving healthy subjects and atopic dermatitis

patients due to an unfavorable benefit-risk profile. The specific adverse events or lack of

efficacy leading to this decision have not been publicly detailed.

Conclusion
Topical JAK inhibitors represent a significant advancement in the treatment of various

inflammatory skin conditions. The clinical trial data for ruxolitinib, tofacitinib, and delgocitinib

demonstrate their potential to improve clinical outcomes in atopic dermatitis, psoriasis, vitiligo,

and chronic hand eczema. However, the discontinuation of CEE321 highlights the challenges

in developing topical therapies that balance efficacy with an acceptable safety profile. As more

data from ongoing and future studies become available, a clearer picture of the comparative

efficacy and safety of these agents will emerge, further guiding their optimal use in clinical

practice and informing the development of next-generation topical immunomodulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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